molecular formula C9H9F2NO2 B8787967 6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL

6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL

Cat. No. B8787967
M. Wt: 201.17 g/mol
InChI Key: DVHMUXMKZHLTKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09102621B2

Procedure details

Methanol (5 mL) was added to the crude 2-cyclopropyl-3-difluoromethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 103, 450 mg, 1.5 mmol) and the resulting solution cooled to 0° C. with stirring. Hydrogen peroxide solution (35% in water, 0.70 mL) was added over 20 minutes. The reaction mixture was then allowed to warm to room temperature and stirred for 5 hours. The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (10 mL), and rapidly stirred for 15 minutes at room temperature. The mixture were evaporated in vacuo, and brine (50 mL) was added. The residue was extracted into ethyl acetate (3×50 mL) and the combined extracts were dried over magnesium sulfate, filtered and the solvent removed to leave a brown oil. The oil was purified by flash silica gel column chromatography eluting with EtOAc:heptane 1:1 to provide the title compound as a white solid (168 mg, 58% yield).
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
2-cyclopropyl-3-difluoromethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Quantity
450 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[C:9]([O:10][CH:11]([F:13])[F:12])=[CH:8][C:7](B3OC(C)(C)C(C)(C)O3)=[CH:6][N:5]=2)[CH2:3][CH2:2]1.[OH:23]O>CO>[CH:1]1([C:4]2[N:5]=[CH:6][C:7]([OH:23])=[CH:8][C:9]=2[O:10][CH:11]([F:13])[F:12])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
OO
Step Two
Name
2-cyclopropyl-3-difluoromethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Quantity
450 mg
Type
reactant
Smiles
C1(CC1)C1=NC=C(C=C1OC(F)F)B1OC(C(O1)(C)C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (10 mL)
STIRRING
Type
STIRRING
Details
rapidly stirred for 15 minutes at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The mixture were evaporated in vacuo, and brine (50 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted into ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
eluting with EtOAc:heptane 1:1

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=C(C=N1)O)OC(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 168 mg
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.